- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems, Journal of Organic Chemistry, 2019, 84(7), 3801-3816

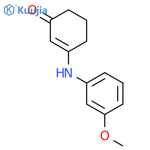

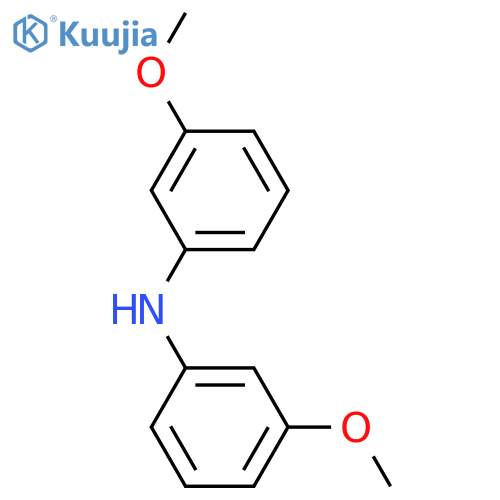

Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)

Bis(3-methoxyphenyl)amine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Bis(3-methoxyphenyl)amine

- 3-Methoxy-N-(3-methoxyphenyl)aniline

- 3,3'-dimethoxydiphenylamine

- 3-methoxy-N-(3-methoxyphenyl)benzenamine

- Bis-(3-methoxy-phenyl)-amin

- di(3-methoxyphenyl)amine

- di-(m-methoxyphenyl)amine

- SUTJWELGLJHXGI-UHFFFAOYSA-N

- N-(3-Methoxyphenyl)-3-methoxyaniline

- AK123449

- AX8247627

- X6608

- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-

- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)

- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)

- AKOS016011823

- SB80175

- C77155

- AS-65764

- CS-0150329

- MFCD23703137

- 92248-06-1

- DTXSID20578736

- DA-00810

- SCHEMBL1085867

-

- MDL: MFCD23703137

- نواة داخلي: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3

- مفتاح Inchi: SUTJWELGLJHXGI-UHFFFAOYSA-N

- ابتسامات: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1

حساب السمة

- نوعية دقيقة: 229.11000

- النظائر كتلة واحدة: 229.110278721g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 17

- تدوير ملزمة العد: 4

- تعقيدات: 200

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 3.8

- طوبولوجي سطح القطب: 30.5

الخصائص التجريبية

- بسا: 30.49000

- لوغب: 3.52040

Bis(3-methoxyphenyl)amine أمن المعلومات

Bis(3-methoxyphenyl)amine بيانات الجمارك

- رمز النظام المنسق:2922299090

- بيانات الجمارك:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bis(3-methoxyphenyl)amine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1199724-5g |

Bis(3-methoxyphenyl)amine |

92248-06-1 | 95% | 5g |

$540 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-100mg |

Bis(3-methoxyphenyl)amine |

92248-06-1 | 95+% | 100mg |

365CNY | 2021-05-07 | |

| Aaron | AR01DOEL-1g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 1g |

$133.00 | 2025-02-09 | |

| 1PlusChem | 1P01DO69-1g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 1g |

$90.00 | 2024-04-20 | |

| Aaron | AR01DOEL-5g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 5g |

$464.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220969-1g |

Bis(3-methoxyphenyl)amine |

92248-06-1 | 95% | 1g |

¥972.00 | 2024-04-25 | |

| A2B Chem LLC | AX16673-250mg |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95+% | 250mg |

$110.00 | 2024-07-18 | |

| A2B Chem LLC | AX16673-100mg |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95+% | 100mg |

$85.00 | 2024-07-18 | |

| 1PlusChem | 1P01DO69-5g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 5g |

$323.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D752687-5g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95+% | 5g |

$460 | 2025-02-27 |

Bis(3-methoxyphenyl)amine طريقة الإنتاج

طريقة الإنتاج 1

طريقة الإنتاج 2

- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor, Journal of the American Chemical Society, 2013, 135(1), 232-241

طريقة الإنتاج 3

- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V, Synlett, 2008, (12), 1870-1876

طريقة الإنتاج 4

- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

طريقة الإنتاج 5

1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux

- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones, Molecules, 2013, 18, 10334-10351

طريقة الإنتاج 6

1.2 Reagents: Water

- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

- Regioselective Synthesis of Oxygenated Carbazoles, 2006, , ,

طريقة الإنتاج 9

- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,

طريقة الإنتاج 11

- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines, Synlett, 2009, (19), 3198-3200

طريقة الإنتاج 12

- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

طريقة الإنتاج 13

- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,

طريقة الإنتاج 14

- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts, Tetrahedron, 2018, 74(38), 5486-5493

طريقة الإنتاج 15

- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,

طريقة الإنتاج 16

- Preparation of hole transport materials, China, , ,

طريقة الإنتاج 17

- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C

- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,

طريقة الإنتاج 19

- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes, Australian Journal of Chemistry, 2015, 68(12), 1842-1853

Bis(3-methoxyphenyl)amine Raw materials

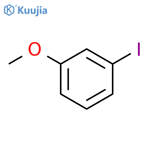

- 3-Bromoanisole

- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-

- 3-Iodoanisole

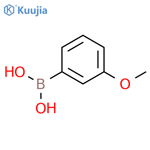

- 3-Methoxybenzeneboronic acid

- 3-Chloroanisole

Bis(3-methoxyphenyl)amine Preparation Products

Bis(3-methoxyphenyl)amine الوثائق ذات الصلة

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

Related Articles

-

CRISPR-Cas9: ثورة في الكيمياء الحيوية والطب الجيني في قلب التقدم الطبي المذهل في القرن الحادي والعشر……Jun 24, 2025

-

نظام كريسبر-كاس9: ثورة في الطب الحيوي والعلاجات الجينية يشهد مجال الطب الحيوي تحولاً جذرياً بفضل الت……Jun 24, 2025

-

الأجسام المضادة وحيدة النسيلة: ثورة في الطب الحيوي والعلاجات المستهدفة تشهد العقود الأخيرة تحولاً جذ……Jun 24, 2025

-

CRISPR-Cas9: ثورة في الكيمياء الحيوية والطب تفتح آفاقًا جديدة للعلاج الجيني يشهد مجال الطب الحيوي تح……Jun 24, 2025

-

دور ميكروبيوتا الأمعاء في صحة الإنسان: منظور من الكيمياء الحيوية والطب تعتبر ميكروبيوتا الأمعاء، ذلك……Jun 24, 2025

92248-06-1 (Bis(3-methoxyphenyl)amine) منتجات ذات صلة

- 5961-59-1(4-Methoxy-N-methylaniline)

- 20440-94-2(4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline)

- 101-64-4(1-N-(4-methoxyphenyl)benzene-1,4-diamine)

- 101-70-2(4,4'-Dimethoxydiphenylamine)

- 14318-66-2(3-Methoxy-N-methylaniline)

- 15799-79-8(N,N-Dimethyl-m-anisidine)

- 4316-51-2(4-Methoxytriphenylamine)

- 1208-86-2(4-Methoxy-N-phenylaniline)

- 101-16-6(3-Methoxydiphenylamine)

- 701-56-4(4-Methoxy-N,N-dimethylaniline)